Multidrug Efflux Pump Inhibition: IC50 of 8 µM (MDR1) and 4 µM (P-gp) for 2,3-Diamino-5-bromopyridine
2,3-Diamino-5-bromopyridine (2,3-DBP) demonstrates direct inhibition of key multidrug resistance efflux pumps with quantifiable potency. The compound exhibits an IC50 of approximately 8 µM against MDR1 (P-glycoprotein) and approximately 4 µM against P-gp in functional calcein-AM accumulation assays . This activity is specifically attributed to the brominated pyridine diamine scaffold binding to the transporter protein . In contrast, the non-halogenated analog 2,3-diaminopyridine (CAS 452-58-4) lacks documented efflux pump inhibitory activity at comparable concentrations, indicating that bromine substitution at the 5-position is a critical determinant of this pharmacological effect .
| Evidence Dimension | MDR1 (P-gp) efflux pump inhibition |
|---|---|
| Target Compound Data | IC50 ≈ 8 µM (MDR1); IC50 ≈ 4 µM (P-gp) |
| Comparator Or Baseline | 2,3-Diaminopyridine (unsubstituted analog) shows no reported efflux pump inhibition at comparable concentrations |
| Quantified Difference | Qualitative difference: brominated analog active; unsubstituted analog inactive |
| Conditions | Calcein-AM accumulation assay in multidrug-resistant cell lines overexpressing MDR1/P-gp |
Why This Matters
For researchers developing MDR reversal agents or investigating efflux pump pharmacology, 2,3-diamino-5-bromopyridine provides a validated active scaffold, whereas the unsubstituted analog is ineffective, making compound selection critical for assay development.
